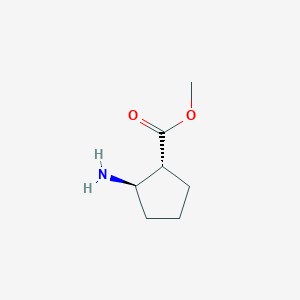

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate

Übersicht

Beschreibung

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method allows for the selective formation of the (1R,2R) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate serves as a precursor in the synthesis of pharmaceuticals that target neurological and cardiovascular conditions. Its structural characteristics allow for the development of compounds with specific biological activities. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and as modulators of neurotransmitter systems.

Case Study: Antifungal Activity

A related cyclic β-amino acid, BAY 10-8888, has demonstrated potent antifungal activity against Candida albicans. This compound's mechanism involves disrupting fungal cell wall synthesis, showcasing how structurally similar compounds can inspire new therapeutic agents . The exploration of this compound derivatives may lead to the discovery of novel antifungal agents.

Organic Synthesis

Chiral Building Blocks

this compound is utilized as a chiral building block in asymmetric synthesis. Its enantiomeric purity allows for the creation of enantiomerically enriched products that are crucial in the development of drugs . The compound has been employed in kinetic resolution processes to enhance the selectivity of reactions involving other chiral reagents.

| Reaction Type | Description | Reference |

|---|---|---|

| Kinetic Resolution | Utilization with lithium amides to achieve enantioselectivity | |

| Asymmetric Synthesis | Used as a chiral auxiliary in various reactions |

Material Science

Polymer Chemistry

In addition to its applications in pharmaceuticals, this compound has potential uses in polymer chemistry. Its functional groups can be incorporated into polymer backbones to modify physical properties such as flexibility and thermal stability. Research is ongoing to explore its role in developing biodegradable polymers that could have environmental benefits .

Biochemical Research

Inhibitors for Enzyme Targets

The compound has been investigated for its potential to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, cyclic amino acids have been shown to inhibit proteases effectively, which are vital targets for drug design against viral infections such as SARS-CoV-2 . The structural similarity between this compound and other bioactive compounds suggests it could also serve similar roles.

Wirkmechanismus

The mechanism of action of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate can be compared with other similar compounds, such as:

Methyl (1S,2S)-2-aminocyclopentane-1-carboxylate: This isomer has different stereochemistry, leading to distinct reactivity and biological activity.

Cyclopentane derivatives: Other cyclopentane-based compounds may share some structural similarities but differ in their functional groups and applications.

Biologische Aktivität

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate is a cyclic amino acid derivative that has garnered attention for its unique stereochemistry and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with an amino group and a carboxylate ester functional group. Its molecular formula is CHNO. The compound's chirality allows for the synthesis of enantiomerically enriched derivatives, which are crucial in pharmaceutical applications.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Diastereoselective Nucleophilic Substitution : This involves the substitution of chiral non-racemic bromocyclopropanes to yield the desired compound with high enantiomeric purity.

- Chiral Building Blocks : It serves as a building block for constructing complex organic molecules, particularly in the formation of chiral enantioenriched compounds such as cyclopropyl azoles and amines.

Interaction with Biological Targets

Preliminary studies indicate that this compound may interact with various receptors involved in neurotransmission. These interactions suggest potential therapeutic applications, particularly in the treatment of neurological disorders. However, comprehensive studies are required to fully elucidate these interactions and their implications for drug development.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

| Compound Name | IUPAC Name | Similarity | Unique Features |

|---|---|---|---|

| Methyl (1S,2S)-2-aminocyclopentane-1-carboxylate | Methyl (1S,2S)-2-aminocyclopentane-1-carboxylate | High | Opposite stereochemistry |

| Tert-butyl 2-aminocyclopentane-1-carboxylate | Tert-butyl 2-aminocyclopentane-1-carboxylate | Moderate | Larger tert-butyl group |

| Methyl 2-(aminomethyl)cyclopentane-1-carboxylate | Methyl 2-(aminomethyl)cyclopentane-1-carboxylate | Moderate | Different substituent on cyclopentane |

The distinct stereochemistry of this compound provides unique opportunities for developing compounds with specific biological activities that may not be shared by its analogs.

Eigenschaften

IUPAC Name |

methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXCCQQWSIEIEF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563139 | |

| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170421-23-5 | |

| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.